Liensinine Diperchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

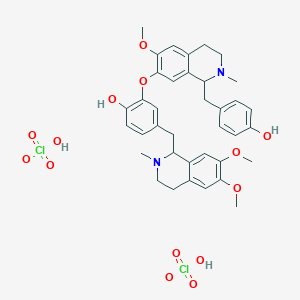

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.2ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2*2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;2*(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUPXKYVHOSZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44Cl2N2O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Liensinine Diperchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, and its diperchlorate salt, have garnered significant scientific interest due to a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of Liensinine Diperchlorate, with a focus on its roles in oncology, cardiovascular protection, and anti-inflammatory responses. Through a synthesis of current literature, this document details its inhibitory effects on autophagy and mitophagy, induction of apoptosis via mitochondrial dysfunction, and modulation of key cellular signaling pathways. All quantitative data are presented in structured tables, and complex biological processes are illustrated with detailed diagrams generated using the DOT language for clarity and precision. Furthermore, this guide includes descriptions of key experimental protocols to facilitate the replication and extension of pivotal findings.

Core Mechanism of Action: Inhibition of Late-Stage Autophagy

The most extensively documented mechanism of action for this compound is its role as a late-stage autophagy and mitophagy inhibitor.[1][3][4] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which is critical for cellular homeostasis. In the context of cancer, autophagy can act as a double-edged sword, either promoting cell survival or contributing to cell death.

This compound intervenes in the final step of the autophagic flux by blocking the fusion of autophagosomes with lysosomes.[1][3][4] This inhibition is reportedly achieved by hindering the recruitment of the small GTPase RAB7A to lysosomes, a crucial step for the maturation of autophagosomes into autolysosomes.[4] The accumulation of non-degradative autophagosomes leads to cellular stress and can sensitize cancer cells to conventional chemotherapeutic agents.[4][5]

Signaling Pathway of Autophagy Inhibition

The following diagram illustrates the point of intervention of this compound in the autophagy pathway.

Caption: this compound's inhibition of autophagosome-lysosome fusion.

Quantitative Data on Autophagy Inhibition

| Cell Line | Treatment | Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Liensinine | 10 µM | Accumulation of LC3-II and p62, indicating autophagy blockade. | [4] |

| MCF-7 (Breast Cancer) | Liensinine | 10 µM | Increased number of GFP-LC3 puncta (autophagosomes). | [4] |

| HCT116 (Colorectal Cancer) | Liensinine | 10 µM | Increased autophagosome accumulation. | [6] |

Experimental Protocol: Monitoring Autophagic Flux

A standard method to assess the impact of a compound on autophagy is by monitoring the autophagic flux, often using Western blotting for key autophagy-related proteins and fluorescence microscopy for visualizing autophagosomes.

Objective: To determine the effect of this compound on autophagic flux in a cancer cell line.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., MDA-MB-231) in appropriate media to 60-70% confluency.

-

Treat cells with a range of concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

For a more detailed analysis of flux, include a lysosomal inhibitor like Bafilomycin A1 as a positive control for autophagy blockade.

-

-

Western Blot Analysis:

-

Lyse the cells and quantify protein concentration.

-

Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3 and p62/SQSTM1.

-

An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) suggests an increase in autophagosome formation or a block in degradation.

-

An accumulation of p62, a protein that is itself degraded by autophagy, indicates a blockage of the pathway.

-

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

-

Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

-

Fluorescence Microscopy:

-

Transfect cells with a plasmid expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3).

-

After treatment with this compound, fix the cells.

-

Visualize the cells using a fluorescence microscope.

-

An increase in the number of fluorescent puncta per cell indicates the accumulation of autophagosomes.

-

Induction of Apoptosis and Mitochondrial Dysfunction

In various cancer models, this compound has been shown to induce apoptosis, or programmed cell death.[6][7][8] This pro-apoptotic effect is often linked to the induction of mitochondrial dysfunction.

Mitochondrial-Mediated Apoptosis

Liensinine treatment can lead to cell cycle arrest and trigger the intrinsic apoptotic pathway.[7] This is characterized by:

-

Mitochondrial Dysfunction: Liensinine can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential.[6][7]

-

ROS Generation: An increase in reactive oxygen species (ROS) is observed in cancer cells treated with Liensinine, which can further damage mitochondria and other cellular components.[8][9]

-

Mitochondrial Fission: In the context of sensitizing breast cancer cells to chemotherapy, Liensinine-induced autophagy inhibition leads to enhanced mitochondrial fission, a process mediated by the dephosphorylation and mitochondrial translocation of DNM1L (also known as Drp1).[4][10]

-

Release of Pro-apoptotic Factors: The compromised mitochondrial outer membrane allows for the release of cytochrome c into the cytoplasm.[11]

-

Caspase Activation: Cytosolic cytochrome c contributes to the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[11]

Signaling Pathway of Liensinine-Induced Apoptosis

Caption: Liensinine's induction of apoptosis via mitochondrial pathways.

Quantitative Data on Apoptosis Induction

| Cell Line | Treatment | Concentration | Effect | Reference |

| HT29 (Colorectal Cancer) | Liensinine | 10 µM | Significant increase in apoptotic cells after 48h. | [6] |

| Gastric Cancer Cells | Liensinine | Not specified | Increased expression of Bax and decreased expression of Bcl-2. | [8] |

| MDA-MB-231 (Breast Cancer) | Liensinine + Doxorubicin | Not specified | Increased apoptosis compared to Doxorubicin alone. | [4] |

Experimental Protocol: Assessment of Apoptosis

Objective: To quantify the pro-apoptotic effect of this compound.

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound as described previously.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

-

TUNEL Assay:

-

For in situ detection of apoptosis in tissue sections from animal models, a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be performed.

-

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Deparaffinize and rehydrate tissue sections.

-

Perform antigen retrieval and then follow the manufacturer's protocol for the TUNEL staining kit.

-

Counterstain with a nuclear stain like DAPI.

-

Visualize under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

-

Modulation of Cellular Signaling Pathways

This compound exerts its effects by modulating several key intracellular signaling pathways that are often dysregulated in disease.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. In several cancer types, this pathway is constitutively active. Liensinine has been shown to inhibit the PI3K/AKT pathway.[8][9] This inhibition is evidenced by a decrease in the phosphorylation of both PI3K and AKT, leading to a reduction in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[8] The synergistic effect of Liensinine and Artemisitene (B1248809) in breast cancer is also attributed to the suppression of the PI3K/AKT signaling pathway.[9]

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and is involved in cellular responses to stress, including apoptosis. In colorectal cancer cells, Liensinine treatment leads to the activation of the JNK signaling pathway, which contributes to its pro-apoptotic effects.[6][7]

Wnt/β-Catenin Pathway

In the context of cardiovascular disease, particularly myocardial infarction, Liensinine has been shown to inhibit the aberrant activation of the Wnt/β-catenin signaling pathway.[12] This inhibition contributes to its cardioprotective effects by preventing excessive inflammatory responses following ischemic injury.[12]

Keap1/Nrf2 Pathway

Liensinine has demonstrated a protective role against oxidative stress by modulating the Keap1/Nrf2 pathway.[13][14] In a model of septic cardiac injury, Liensinine treatment led to the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant genes. Liensinine appears to promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and upregulate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[13][14]

Diagram of Modulated Signaling Pathways

Caption: Overview of signaling pathways modulated by this compound.

Anti-inflammatory and Cardioprotective Effects

Beyond its anti-cancer properties, Liensinine exhibits significant anti-inflammatory and cardioprotective effects.

Anti-inflammatory Mechanisms

In a mouse model of sepsis, Liensinine was found to mitigate cardiac damage by reducing inflammation.[13] It achieves this by:

-

Inhibiting NF-κB: Liensinine treatment decreased the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation of NF-κB p65.[13][14]

-

Modulating Cytokine Production: It reduced the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), while increasing the expression of the anti-inflammatory cytokine interleukin-10 (IL-10).[13]

Cardioprotective Mechanisms

Liensinine demonstrates a protective effect on the heart in various injury models:

-

Myocardial Infarction: In a murine model of myocardial infarction, Liensinine improved cardiac function and reduced infarct size by inhibiting inflammation and the Wnt/β-catenin signaling pathway.[12]

-

Doxorubicin-Induced Cardiotoxicity: Liensinine alleviates doxorubicin-induced cardiotoxicity by inhibiting Drp1-mediated excessive mitochondrial fission, thereby reducing cardiomyocyte apoptosis and improving mitochondrial function.[10] This is particularly significant as it suggests Liensinine can be used to mitigate the side effects of chemotherapy without compromising its anti-tumor efficacy.[10]

-

Septic Heart Injury: As mentioned, it protects against septic heart injury by reducing inflammation, oxidative stress, and apoptosis, while enhancing autophagy.[11][14]

Conclusion

This compound is a multi-faceted natural compound with a complex mechanism of action. Its primary role as a late-stage autophagy inhibitor provides a strong rationale for its use in combination with conventional chemotherapies to enhance their efficacy in cancer treatment. Furthermore, its ability to induce apoptosis through mitochondrial-dependent pathways and modulate key signaling cascades like PI3K/AKT and JNK underscores its potential as a direct anti-cancer agent. The significant anti-inflammatory and cardioprotective effects of Liensinine, mediated by pathways such as Wnt/β-catenin and Keap1/Nrf2, open up therapeutic avenues for cardiovascular and inflammatory diseases. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this promising natural product. Future research should focus on clinical trials to translate these preclinical findings into effective treatments for human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitophagy inhibitor liensinine suppresses doxorubicin-induced cardiotoxicity through inhibition of Drp1-mediated maladaptive mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Source and Isolation of Liensinine Diperchlorate from Nelumbo nucifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319) is a prominent bisbenzylisoquinoline alkaloid derived from the lotus (B1177795) plant, Nelumbo nucifera Gaertn.[1]. As an active constituent, it has garnered significant attention for its wide range of pharmacological activities, including anti-hypertensive, anti-arrhythmic, anti-pulmonary fibrosis, and anti-cancer properties[2][3][4]. Liensinine exerts its effects through various cellular mechanisms, notably by inhibiting late-stage autophagy and inducing apoptosis[1][4][5]. This technical guide provides a comprehensive overview of its natural source, detailed protocols for its isolation and purification, and the method for preparing its diperchlorate salt form, which can offer different solubility and stability profiles for research and development.

Natural Source and Abundance

The primary and most concentrated natural source of liensinine is the embryo (plumule or lotus seed heart) of the Nelumbo nucifera seed[6][7][8]. While other parts of the lotus plant contain a variety of alkaloids, the plumules are specifically rich in bisbenzylisoquinoline alkaloids, including liensinine, isoliensinine (B150267), and neferine[9]. The concentration of liensinine in the dried embryo has been quantified to be in the range of 0.85% to over 0.93%[10]. Quantitative analysis has shown that the mass fraction of liensinine in a crude extract of the embryo can be approximately 16.5 mg/g, which can be enriched to over 228 mg/g in a purified phenolic alkaloid sample[6].

Isolation and Purification of Liensinine

The isolation of liensinine from lotus embryo is a multi-step process involving extraction, acid-base partitioning to separate alkaloids, and chromatographic purification to isolate liensinine from other structurally similar alkaloids.

Experimental Protocol: Extraction and Preliminary Separation

This protocol synthesizes common methodologies for the efficient extraction and initial purification of total alkaloids from Nelumbo nucifera embryos.

-

Preparation of Plant Material:

-

Obtain dried embryos (plumules) of Nelumbo nucifera.

-

Grind the dried embryos into a fine powder to maximize the surface area for solvent extraction.

-

-

Solvent Extraction:

-

Method: Ultrasound-assisted extraction (UAE) is recommended for its efficiency, though refluxing or maceration can also be used[11][12].

-

Solvent: Use 75% aqueous ethanol[11]. The ratio of liquid to solid should be approximately 30:1 (v/w).

-

Procedure:

-

Combine the powdered lotus embryo with the 75% ethanol (B145695) solution in a suitable vessel.

-

Perform ultrasonic extraction for 20-30 minutes[11]. For reflux extraction, heat the mixture at the solvent's boiling point for 2 hours, repeated twice[12].

-

After extraction, filter the mixture to separate the liquid extract from the solid plant residue.

-

Combine the filtrates if the extraction is repeated.

-

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

Concentrate the crude ethanolic extract under reduced pressure to remove the ethanol, yielding an aqueous suspension.

-

Acidify the suspension with 2-5% hydrochloric acid (HCl) to a pH of 2-3. This protonates the alkaloids, making them water-soluble.

-

Filter the acidified solution to remove non-alkaloidal, lipid-soluble impurities.

-

Basify the filtrate with an ammonium (B1175870) hydroxide (B78521) solution (NH₄OH) to a pH of 9-10. This deprotonates the alkaloids, causing them to precipitate.

-

Extract the aqueous solution multiple times with a nonpolar organic solvent such as chloroform (B151607) or ethyl acetate (B1210297) to transfer the alkaloid free bases into the organic phase.

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

-

Experimental Protocol: High-Purity Chromatographic Separation

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid partition chromatography technique for separating structurally similar alkaloids without a solid support matrix, ensuring high purity and recovery[7][8].

-

HSCCC System Preparation:

-

Two-Phase Solvent System: A commonly used system is n-hexane-ethyl acetate-methanol-water at a volume ratio of 5:8:4:5[7]. To maintain the alkaloids in their free base form and improve separation, add 0.5% ammonium hydroxide (NH₄OH) to the system[7][8].

-

Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase is the stationary phase, and the lower phase is the mobile phase. Degas both phases before use.

-

-

Separation Procedure:

-

Fill the HSCCC column entirely with the stationary phase (upper phase).

-

Rotate the apparatus at a set speed (e.g., 800-900 rpm).

-

Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

-

Once hydrodynamic equilibrium is reached (mobile phase emerges from the outlet), dissolve the crude alkaloid extract (e.g., 200 mg) in a small volume of the biphasic solvent system and inject it into the column[7].

-

Continuously monitor the effluent using a UV detector (e.g., at 254 nm).

-

Collect fractions based on the resulting chromatogram peaks.

-

-

Analysis and Identification:

Preparation of Liensinine Diperchlorate

To prepare the diperchlorate salt, the purified liensinine free base is reacted with perchloric acid. This salt form may offer altered solubility, which is often advantageous for in vivo and in vitro experimental formulations[2][13].

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the highly pure liensinine free base in a suitable anhydrous solvent, such as ethanol or acetone.

-

Acidification: Cool the solution in an ice bath. Stoichiometrically add two equivalents of a dilute solution of perchloric acid (HClO₄) dropwise while stirring. The two basic nitrogen atoms in the bisbenzylisoquinoline structure will be protonated.

-

Crystallization/Precipitation: The this compound salt will precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation and Drying: Collect the precipitate by filtration. Wash the crystals with a small amount of the cold anhydrous solvent to remove any unreacted starting material.

-

Drying: Dry the resulting white or off-white solid under a vacuum to obtain pure this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the isolation and analysis of liensinine.

Table 1: Extraction and Purification Yields of Liensinine

| Starting Material | Method | Crude/Purified | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Nelumbo nucifera Embryo | Refluxing Extraction | Purified Liensinine | 0.939% of dry weight | Not specified | [10] |

| Nelumbo nucifera Embryo | Impregnating Extraction | Purified Liensinine | 0.853% of dry weight | Not specified | [10] |

| 200 mg Crude Embryo Extract | HSCCC | Purified Liensinine | 18.4 mg | 96.8% | [7] |

| Crude Embryo Extract | LC-MS/MS Analysis | Liensinine Content | 16.5 +/- 1.1 mg/g | Not applicable | [6] |

| Phenolic Alkaloid Sample | LC-MS/MS Analysis | Liensinine Content | 228.6 +/- 11.9 mg/g | Not applicable | [6] |

| Lotus Seed Heart | Methanol/Ethanol Extraction | Crude Liensinine | 0.61% of dry weight | 50-90% |[14] |

Table 2: Chromatographic Conditions for Liensinine Separation

| Technique | Stationary Phase | Mobile Phase / Solvent System | Detection | Reference |

|---|---|---|---|---|

| HSCCC | Liquid (no solid support) | n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v) + 0.5% NH₄OH | UV (254 nm) | [7] |

| LC-MS/MS | MonoChrom C18 Column | Not specified | ESI-MS/MS (MRM) | [6] |

| TLC-Scanning | Silica Gel | Not specified | Densitometry | [10] |

| Flash Column Chromatography | Wakogel FC40 | Chloroform-Methanol-NH₄OH (95:4.5:0.5, v/v) | Not specified |[12] |

Visualized Workflows and Pathways

Isolation Workflow

The following diagram illustrates the comprehensive workflow for isolating this compound from its natural source.

Caption: Workflow for this compound Isolation.

Signaling Pathway of Liensinine

Liensinine has been shown to interfere with key cellular processes such as autophagy and apoptosis, which are critical in cancer research.

Caption: Key Signaling Pathways Modulated by Liensinine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Liensinine | Apoptosis | Autophagy | Mitophagy | TargetMol [targetmol.com]

- 3. probiologists.com [probiologists.com]

- 4. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Separation, identification and rapid determination of liensine, isoliensinine and neferine from embryo of the seed of Nelumbo nucifera Gaertn. by liquid chromatography coupled to diode array detector and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative separation and purification of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera GAERTN using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. maxapress.com [maxapress.com]

- 9. maxapress.com [maxapress.com]

- 10. [Quantitative determination of liensinine in the embryo Nelumbinis (Nelumbo nucifera Gaertn.) by TLC-scanning] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Liensinine Perchlorate | Apoptosis | TargetMol [targetmol.com]

- 14. CN105949121A - Method for extracting neferine from lotus plumule and application of method - Google Patents [patents.google.com]

Liensinine Diperchlorate CAS number and chemical properties.

An In-Depth Technical Guide to Liensinine Diperchlorate for Researchers, Scientists, and Drug Development Professionals

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant attention in the scientific community for its diverse pharmacological activities. Its diperchlorate salt, this compound, offers a water-soluble formulation that facilitates its use in research and development. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to this compound, with a particular focus on its potential as an anti-cancer agent through the modulation of critical cellular signaling pathways.

Chemical Properties and Data

This compound is a white, solid powder.[1] Below is a summary of its key chemical properties.

| Property | Value | Citation(s) |

| CAS Number | 5088-90-4 | [1][2] |

| Molecular Formula | C₃₇H₄₄Cl₂N₂O₁₄ | [1][2] |

| Molecular Weight | 811.66 g/mol | [2] |

| Appearance | Solid, White powder | [1][2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for up to 6 months. | [2] |

Biological Activities and Mechanism of Action

This compound exhibits a wide range of biological activities, including anti-arrhythmic, anti-hypertensive, and anti-pulmonary fibrosis effects.[3] A significant area of research has focused on its potent anti-cancer properties, which are primarily attributed to two key mechanisms: the inhibition of autophagy and the suppression of the PI3K/AKT signaling pathway.

Autophagy Inhibition

This compound acts as a late-stage autophagy and mitophagy inhibitor.[2][4] It effectively blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes within the cell.[5] This disruption of the autophagic flux can sensitize cancer cells to chemotherapy.[5]

PI3K/AKT Signaling Pathway Suppression

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound has been shown to suppress the PI3K/AKT pathway, contributing to its anti-cancer effects.[6][7] Studies have demonstrated that it can synergistically enhance the anti-tumor effects of other compounds, such as artemisitene (B1248809) in breast cancer, by inhibiting this pathway.[6]

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound from various studies.

In Vitro Efficacy: IC₅₀ Values

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Assay | Citation(s) |

| BGC-823 | Gastric Cancer | ~60 (at 48h) | CCK-8 | [8] |

| SGC-7901 | Gastric Cancer | ~70 (at 48h) | CCK-8 | [8] |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | [5] |

In Vivo Efficacy

| Cancer Model | Treatment Regimen | Observed Effects | Citation(s) |

| MDA-MB-231 Xenograft (Mice) | Liensinine (10 mg/kg) + Doxorubicin (2 mg/kg) | Synergistic inhibition of tumor growth | [5] |

| Gastric Cancer Xenograft (Mice) | Liensinine (10 µM injected every 2 days) | Marked inhibition of tumor burden | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Seed cancer cells (e.g., BGC-823, SGC-7901) in 96-well plates at a density of 5,000-10,000 cells/well and culture for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 120 µM) for 24, 48, or 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.[8]

Western Blot Analysis for PI3K/AKT Pathway

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Methodology:

-

Treat cancer cells with this compound at the desired concentration and time point.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

Autophagy Flux Assay (mCherry-GFP-LC3)

Objective: To monitor the effect of this compound on autophagic flux.

Methodology:

-

Transfect cancer cells (e.g., MDA-MB-231) with a tandem mCherry-GFP-LC3 plasmid.

-

After 24 hours, treat the cells with this compound.

-

Fix the cells and visualize them using a fluorescence microscope.

-

In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta.

-

Upon fusion with acidic lysosomes to form autolysosomes, the GFP fluorescence is quenched, while the mCherry fluorescence persists, appearing as red puncta.

-

An increase in yellow puncta and a decrease in red puncta upon treatment with this compound indicate a blockage of autophagic flux.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg daily).

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[5]

Visualizations

Signaling Pathway Diagram

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Autophagy: A Technical Guide to the Diverse Biological Activities of Liensinine Diperchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant attention for its well-documented role as a late-stage autophagy inhibitor. However, a growing body of evidence reveals a much broader spectrum of biological activities, positioning Liensinine Diperchlorate as a compelling candidate for therapeutic development in oncology, cardiovascular disease, and neuroprotection. This technical guide provides an in-depth exploration of these activities beyond autophagy, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the intricate signaling pathways involved.

Anti-Cancer Activity

This compound exhibits potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of reactive oxygen species (ROS) and the modulation of critical signaling pathways that govern cell survival and proliferation.

Quantitative Data: In Vitro and In Vivo Efficacy

The anti-cancer potential of this compound has been quantified in numerous studies, demonstrating its dose-dependent inhibition of cancer cell growth and tumor progression.

| Cell Line | Cancer Type | IC50 Value (µM) | In Vivo Model | Dosage | Tumor Growth Inhibition | Reference |

| BGC-823, SGC-7901 | Gastric Cancer | Not explicitly stated, but significant inhibition observed at 40-80 µM | Nude mice xenograft (SGC-7901) | 10 µM (intratumoral injection every 2 days for 1 month) | Markedly inhibited tumor burden | [1] |

| MDA-MB-231, MCF-7 | Breast Cancer | ~60 µM (for 50% reduction in viability in MDA-MB-231) | Nude mice with intratibial injection of MDA-MB-231 cells | Not specified | Inhibited osteolysis | [2] |

| Hucc-T1 | Intrahepatic Cholangiocarcinoma | Not specified | Nude mice xenograft (Hucc-T1) | 10, 20 mg/kg (every 2 days for 2 weeks) | Significant reduction in tumor size | [3] |

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-neoplastic effects by modulating key signaling cascades.

A pivotal pathway in cell survival and proliferation, the PI3K/AKT pathway is a primary target of this compound in cancer cells.

References

Early Therapeutic Potential of Liensinine Diperchlorate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Its diperchlorate salt, Liensinine Diperchlorate, offers a stable form for research and development. Early investigations have revealed its potential therapeutic applications across a spectrum of diseases, including cancer, cardiac arrhythmias, hypertension, and inflammatory conditions. This technical guide provides an in-depth overview of the foundational research into this compound's therapeutic potential, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, primarily attributed to its ability to modulate key cellular signaling pathways and ion channel activity.

Anti-Cancer Activity

Early research has highlighted the potent anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines. A key mechanism of its anti-cancer action is the induction of reactive oxygen species (ROS) and the subsequent inhibition of the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition by Liensinine leads to cell cycle arrest and apoptosis.[1][2]

Furthermore, Liensinine has been identified as a late-stage autophagy and mitophagy inhibitor.[3] It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and cellular stress. This property has been shown to sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin, suggesting a potential synergistic role in cancer therapy.

Anti-Arrhythmic Activity

The anti-arrhythmic potential of Liensinine and its derivatives stems from their ability to modulate various cardiac ion channels. Studies on diacetyl-liensinine, a derivative, have shown that it can prolong the action potential duration at lower concentrations and shorten it at higher concentrations in ventricular myocytes.[4] This is achieved through the concentration-dependent inhibition of several key ion currents, including the L-type calcium current (ICa-L), the delayed rectifier potassium current (IK), the transient outward potassium current (Ito), and the inward rectifier potassium current (IK1).[4] By blocking these channels, Liensinine can influence the electrophysiological properties of cardiac cells, thereby potentially terminating or preventing arrhythmias.

Anti-Hypertensive Activity

Preclinical studies have demonstrated the anti-hypertensive effects of Liensinine. In animal models of hypertension induced by angiotensin II, Liensinine treatment has been shown to reduce blood pressure and improve vascular remodeling.[5] The underlying mechanism is linked to the modulation of the MAPK/TGF-β1/Smad2/3 signaling pathway, which plays a critical role in vascular smooth muscle cell proliferation and fibrosis.[5]

Anti-Inflammatory Activity

Liensinine exhibits anti-inflammatory properties by attenuating the production of pro-inflammatory mediators. In cellular models of inflammation, it has been shown to decrease the generation of nitric oxide (NO).[6] In vivo, the carrageenan-induced paw edema model is a standard method to assess anti-inflammatory activity, where the reduction in paw swelling indicates the efficacy of the compound.[7][8]

Quantitative Data

The following tables summarize the available quantitative data from early research on this compound and its derivatives.

| Cell Line | Assay | IC50 (µM) | Reference |

| BGC-823 (Gastric Cancer) | Cell Viability | Not specified, but significant inhibition at 40-80 µM | [1] |

| SGC-7901 (Gastric Cancer) | Cell Viability | Not specified, but significant inhibition at 40-80 µM | [1] |

| MDA-MB-231 (Breast Cancer) | Cell Viability (with Doxorubicin) | Synergistic effect observed | [9] |

| MCF-7 (Breast Cancer) | Cell Viability (with Doxorubicin) | Synergistic effect observed | [9] |

Table 1: In Vitro Anti-Cancer Activity of Liensinine

| Parameter | Assay | Effect | Concentration | Reference |

| DPPH Radical Scavenging | Antioxidant Assay | IC50 = 1.8 µg/mL | 1.8 µg/mL | [6] |

| VSMC Proliferation | MTT Assay | Inhibition to 67.16% and 47.02% | 20 and 30 µg/mL | [6] |

Table 2: Anti-Inflammatory and Anti-Proliferative Activity of Liensinine

| Ion Current | Cell Type | Effect | Concentration | Reference |

| ICa-L | Rabbit Ventricular Myocytes | Inhibition | Concentration-dependent | [4] |

| IK | Rabbit Ventricular Myocytes | Inhibition | Concentration-dependent | [4] |

| Ito | Rabbit Ventricular Myocytes | Inhibition | Concentration-dependent | [4] |

| IK1 | Rabbit Ventricular Myocytes | Inhibition | Concentration-dependent | [4] |

| APD50, APD90 | Rabbit Ventricular Myocytes | Prolongation | 10 and 30 µM | [4] |

| APD50, APD90 | Rabbit Ventricular Myocytes | Shortening | 100 µM | [4] |

Table 3: Electrophysiological Effects of Diacetyl-liensinine

Experimental Protocols

In Vitro Anti-Cancer Assays

1. Cell Viability Assay (MTT/CCK-8):

-

Cell Seeding: Plate cancer cells (e.g., BGC-823, SGC-7901) in 96-well plates at a density of 5x103 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for a specified period (e.g., 2-4 hours).

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Western Blot Analysis for PI3K/AKT Pathway:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of PI3K and AKT.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

3. Autophagy Flux Assay (mRFP-GFP-LC3):

-

Transfection: Transfect cells with a plasmid expressing the mRFP-GFP-LC3 tandem construct.

-

Treatment: Treat the transfected cells with this compound.

-

Microscopy: Observe the cells under a fluorescence microscope. Autophagosomes will appear as yellow puncta (co-localization of GFP and RFP), while autolysosomes will appear as red puncta (GFP signal is quenched in the acidic lysosomal environment).[10]

-

Quantification: Quantify the number of yellow and red puncta per cell to assess the autophagic flux. An increase in yellow puncta indicates a blockage in the fusion of autophagosomes with lysosomes.[10]

In Vivo Models

1. Carrageenan-Induced Paw Edema (Anti-inflammatory):

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Treatment: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[7][11]

-

Induction of Edema: After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the left hind paw.[7][12]

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

-

Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

2. Spontaneously Hypertensive Rat (SHR) Model (Anti-hypertensive):

-

Animal Model: Use spontaneously hypertensive rats (SHRs), a well-established model for essential hypertension.[13][14]

-

Treatment: Administer this compound orally daily for a specified period (e.g., 4 weeks).

-

Blood Pressure Measurement: Measure systolic and diastolic blood pressure using the tail-cuff method at regular intervals throughout the study.[13]

Electrophysiology

1. Whole-Cell Patch-Clamp Technique (Anti-arrhythmic):

-

Cell Preparation: Isolate single ventricular myocytes from rabbit hearts.

-

Recording: Use the whole-cell patch-clamp technique to record action potentials and specific ion currents.[4]

-

Solutions: Use specific extracellular and intracellular solutions to isolate the desired ion currents (e.g., ICa-L, IK, Ito, IK1).

-

Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure each ion current in the absence and presence of varying concentrations of the test compound.[4]

Visualizations

Caption: this compound induces ROS, which inhibits the PI3K/AKT pathway, leading to reduced cell proliferation and survival.

Caption: this compound blocks the fusion of autophagosomes with lysosomes, inhibiting the final stage of autophagy.

Caption: Workflow for assessing the anti-inflammatory effect of this compound using the carrageenan-induced paw edema model.

Conclusion

The early research on this compound demonstrates a promising and multifaceted therapeutic potential. Its ability to modulate fundamental cellular processes such as cell signaling, autophagy, and ion channel function provides a strong foundation for its further development as a therapeutic agent for a range of diseases, including cancer, cardiac arrhythmias, hypertension, and inflammatory disorders. This technical guide summarizes the key findings and methodologies from this early research, providing a valuable resource for scientists and drug development professionals interested in exploring the full therapeutic potential of this natural compound. Further in-depth studies are warranted to fully elucidate its mechanisms of action, optimize its therapeutic efficacy, and evaluate its safety profile in clinical settings.

References

- 1. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liensinine improves AngII-induced vascular remodeling via MAPK/TGF-β1/Smad2/3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. phytopharmajournal.com [phytopharmajournal.com]

- 13. Hypertension model in rats - Enamine [enamine.net]

- 14. Apelin receptor upregulation in spontaneously hypertensive rat contributes to the enhanced vascular smooth muscle cell proliferation by activating autophagy - Xu - Annals of Translational Medicine [atm.amegroups.org]

Liensinine Diperchlorate: A Technical Guide on its Modulation of Mitophagy and Cellular Clearance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319), a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, has emerged as a significant modulator of cellular clearance pathways, particularly mitophagy. This technical guide provides an in-depth analysis of the molecular mechanisms by which liensinine diperchlorate impacts mitophagy, focusing on its role as a late-stage inhibitor. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. The information presented is intended to support further research and drug development efforts leveraging the therapeutic potential of this compound in oncology and other disease areas where modulation of cellular clearance is a key therapeutic strategy.

Introduction

Cellular homeostasis is critically dependent on the efficient removal of damaged or superfluous organelles, a process primarily mediated by autophagy. Mitophagy, the selective autophagic clearance of mitochondria, is a crucial quality control mechanism that prevents the accumulation of dysfunctional mitochondria, thereby mitigating oxidative stress and cellular damage. Dysregulation of mitophagy has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

This compound has been identified as a potent inhibitor of late-stage autophagy and mitophagy.[1][2][3][4] Its mechanism of action involves the blockade of autophagosome-lysosome fusion, leading to the accumulation of autophagosomes and mitophagosomes within the cell.[5][6] This inhibitory action has been shown to sensitize cancer cells to conventional chemotherapeutic agents, highlighting its potential as an adjuvant cancer therapy.[5][7] This guide delves into the core aspects of this compound's effect on these fundamental cellular processes.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound, particularly in the context of cancer therapy.

Table 1: Synergistic Effect of Liensinine and Doxorubicin (B1662922) on Apoptosis in Breast Cancer Cells [8]

| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |

| MDA-MB-231 | Control | ~5 |

| Liensinine (20 µM) | ~5 | |

| Doxorubicin (0.2 µM) | ~10 | |

| Liensinine (20 µM) + Doxorubicin (0.2 µM) | ~50 | |

| MCF-7 | Control | ~5 |

| Liensinine (20 µM) | ~5 | |

| Doxorubicin (0.4 µM) | ~10 | |

| Liensinine (20 µM) + Doxorubicin (0.4 µM) | ~50 |

Table 2: In Vivo Efficacy of Liensinine in Combination with Doxorubicin in an MDA-MB-231 Xenograft Model [2]

| Treatment Group | Average Tumor Volume (mm³) at Day 30 |

| Vehicle Control | ~1200 |

| Liensinine (60 mg/kg) | ~1000 |

| Doxorubicin (2 mg/kg) | ~800 |

| Liensinine (60 mg/kg) + Doxorubicin (2 mg/kg) | ~300 |

Core Signaling Pathways Modulated by this compound

This compound exerts its effects on mitophagy and cellular clearance through the modulation of several key signaling pathways.

Inhibition of Autophagosome-Lysosome Fusion via RAB7A

The primary mechanism of liensinine's inhibitory action on late-stage mitophagy is the disruption of autophagosome-lysosome fusion.[5][6] This is achieved by impeding the recruitment of the small GTPase RAB7A to lysosomes.[6] RAB7A is a critical component of the machinery that mediates the tethering and fusion of autophagosomes with lysosomes. By preventing its localization to the lysosomal membrane, liensinine effectively halts the final degradation step of the mitophagy process.

Modulation of DNM1L-Mediated Mitochondrial Fission

In the context of chemotherapy-induced stress, liensinine's inhibition of mitophagy leads to an accumulation of damaged mitochondria. This triggers a cellular response involving dynamin-related protein 1 (DNM1L, also known as Drp1).[5][9] Liensinine promotes the dephosphorylation of DNM1L at serine 616, leading to its translocation to the mitochondria and subsequent mitochondrial fission.[9] This excessive fission further exacerbates mitochondrial dysfunction and enhances the pro-apoptotic effects of chemotherapeutic agents like doxorubicin.[5]

Involvement of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and autophagy. Liensinine has been shown to regulate autophagy through this pathway.[1] In the context of lipopolysaccharide-induced acute lung injury, liensinine blocks autophagic flux by modulating the PI3K/AKT/mTOR signaling cascade.[1] While the direct impact of liensinine on this pathway in the specific context of mitophagy requires further elucidation, it represents a significant area for future investigation.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to investigate the effects of this compound on mitophagy and cellular clearance.

mt-Keima Mitophagy Assay

This assay utilizes a pH-sensitive fluorescent protein, mt-Keima, targeted to the mitochondrial matrix to monitor mitophagy flux by flow cytometry or fluorescence microscopy.

Protocol:

-

Cell Culture and Transfection:

-

Culture cells (e.g., HeLa or MDA-MB-231) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfect cells with a plasmid encoding mt-Keima using a suitable transfection reagent according to the manufacturer's instructions.

-

Alternatively, use a lentiviral vector for stable expression.

-

-

Treatment with this compound:

-

Plate mt-Keima expressing cells in a suitable format (e.g., 6-well plates or confocal dishes).

-

Treat cells with the desired concentrations of this compound (e.g., 10-40 µM) for various time points (e.g., 6, 12, 24 hours).

-

Include appropriate controls: vehicle control (DMSO) and a positive control for mitophagy induction (e.g., Oligomycin/Antimycin A).

-

-

Flow Cytometry Analysis:

-

Harvest cells by trypsinization and resuspend in FACS buffer (PBS with 1% FBS).

-

Analyze cells using a flow cytometer with dual-laser excitation (e.g., 405 nm and 561 nm) and a 620/29 nm emission filter.

-

The ratio of the signal from the 561 nm laser (lysosomal mt-Keima) to the 405 nm laser (mitochondrial mt-Keima) is used to quantify mitophagy.

-

-

Confocal Microscopy:

-

Image live or fixed cells using a confocal microscope.

-

Capture images using both 458 nm and 561 nm excitation lasers.

-

Mitophagosomes will appear as red puncta (acidic environment of the lysosome), while mitochondria will be green/yellow (neutral pH of the mitochondrial matrix).

-

Immunofluorescence for Parkin and LC3 Colocalization

This method is used to visualize the recruitment of the autophagosome marker LC3 to mitochondria marked by Parkin, a key step in mitophagy.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells on glass coverslips.

-

Co-transfect cells with plasmids encoding fluorescently tagged Parkin (e.g., YFP-Parkin) and treat with a mitochondrial depolarizing agent (e.g., CCCP) to induce mitophagy, in the presence or absence of this compound.

-

-

Immunostaining:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against LC3 for 1 hour at room temperature.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.

-

Mount coverslips on slides with a mounting medium containing DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images using a confocal microscope.

-

Analyze the colocalization of Parkin and LC3 signals to quantify mitophagosome formation.

-

In Vivo Xenograft Studies

This protocol describes the evaluation of this compound's anti-tumor activity in a mouse xenograft model.

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells in Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

-

Treatment Regimen:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:

-

Vehicle control (e.g., saline)

-

This compound (e.g., 60 mg/kg, intraperitoneal injection, daily)

-

Chemotherapeutic agent (e.g., doxorubicin, 2 mg/kg, intraperitoneal injection, weekly)

-

Combination of this compound and the chemotherapeutic agent.

-

-

-

Tumor Growth Measurement:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

-

Monitor animal body weight and general health throughout the study.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tissue can be processed for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis, and immunohistochemistry for proliferation markers like Ki-67).

-

Conclusion

This compound is a valuable pharmacological tool for studying mitophagy and holds significant promise as a therapeutic agent, particularly in oncology. Its well-defined mechanism of action as a late-stage mitophagy inhibitor provides a clear rationale for its use in sensitizing cancer cells to chemotherapy. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers seeking to further investigate and harness the therapeutic potential of this natural compound. Future studies should focus on elucidating the precise molecular interactions of liensinine with the autophagic machinery and expanding its evaluation in a broader range of disease models.

References

- 1. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic anticancer effects of lectin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mitophagy inhibitor liensinine suppresses doxorubicin-induced cardiotoxicity through inhibition of Drp1-mediated maladaptive mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Liensinine Diperchlorate in the Regulation of Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated a range of biological activities, including anti-hypertensive and vasorelaxant effects.[1][2] This technical guide provides an in-depth analysis of the current understanding of the role of liensinine diperchlorate in the regulation of vascular smooth muscle cells (VSMCs). While direct, comprehensive studies on the specific mechanisms of this compound-induced vasorelaxation are limited, this document synthesizes available data on liensinine's effects on VSMCs, explores potential signaling pathways based on related compounds and established principles of vascular pharmacology, and provides detailed experimental protocols for future research.

Introduction: Vascular Smooth Muscle Regulation

Vascular smooth muscle tone is a critical determinant of blood pressure and blood flow distribution. The contractile state of VSMCs is primarily regulated by the intracellular calcium concentration ([Ca²⁺]i) and the calcium sensitivity of the contractile apparatus. Key signaling pathways involved in VSMC contraction and relaxation include:

-

Calcium-Dependent Pathway: An increase in intracellular Ca²⁺, primarily through voltage-gated and receptor-operated Ca²⁺ channels, leads to the formation of the Ca²⁺-calmodulin complex. This complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC), leading to actin-myosin cross-bridge cycling and cell contraction.[3][4]

-

Calcium Sensitization Pathway (RhoA/Rho-kinase): The RhoA/Rho-kinase (ROCK) pathway plays a crucial role in Ca²⁺ sensitization. Activated ROCK inhibits myosin light chain phosphatase (MLCP), preventing the dephosphorylation of MLC and thus maintaining contraction even at lower Ca²⁺ levels.[5][6]

-

Protein Kinase C (PKC) Pathway: Protein Kinase C can be activated by diacylglycerol (DAG) and contributes to contraction through various mechanisms, including phosphorylation of ion channels and regulatory proteins.[7]

Vasodilation is achieved through processes that decrease intracellular Ca²⁺ or desensitize the contractile machinery to Ca²⁺. Endothelium-derived relaxing factors, such as nitric oxide (NO), play a significant role by activating soluble guanylate cyclase in VSMCs, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.[8]

Effects of Liensinine on Vascular Smooth Muscle Cells

Current research on liensinine has primarily focused on its anti-inflammatory and anti-proliferative effects on VSMCs, which are crucial in the context of vascular diseases like atherosclerosis.

Anti-Inflammatory and Anti-Proliferative Activities

Liensinine has been shown to prevent vascular inflammation by attenuating inflammatory mediators and modulating VSMC function.[9][10] It suppresses the proliferation and migration of human VSMCs, key events in the development of atherosclerotic plaques.[9][10]

Table 1: Quantitative Data on the Effects of Liensinine on VSMCs and Related Cells

| Parameter | Cell Type | Stimulus | Liensinine Concentration | Observed Effect | Reference |

| DPPH Radical Scavenging | N/A | DPPH | IC₅₀: 1.8 µg/mL | Potent antioxidant activity | [10] |

| Cell Proliferation | Human VSMC | PDGF-BB (20 ng/mL) | 20 µg/mL | Decrease to 67.16% of control | [10] |

| Human VSMC | PDGF-BB (20 ng/mL) | 30 µg/mL | Decrease to 47.02% of control | [10] | |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 5-20 µM | Concentration-dependent inhibition | [10] |

| iNOS Protein Expression | RAW 264.7 Macrophages | LPS | 5-20 µM | Notable reduction | [10] |

| COX-2 Protein Expression | RAW 264.7 Macrophages | LPS | 5-20 µM | Notable reduction | [10] |

| IL-6 Production | Human VSMC | TNF-α | 10, 20, 30 µg/mL | Significant inhibition | [10] |

| MMP-9 Enzymatic Activity | Human VSMC | TNF-α | Not specified | Concentration-dependent decrease | [10] |

Proposed Mechanisms of Vasorelaxation by this compound

While direct evidence is still emerging, based on the known effects of similar alkaloids and the fundamental principles of VSMC physiology, several potential mechanisms for this compound-induced vasorelaxation can be proposed.

Modulation of Calcium Influx

A likely mechanism for liensinine-induced vasorelaxation is the inhibition of Ca²⁺ influx into VSMCs. This could be achieved by blocking voltage-operated calcium channels (VOCCs) and/or receptor-operated calcium channels (ROCCs). The vasorelaxant effect of harman (B1672943), another harmala alkaloid, has been attributed to the inhibition of contractions induced by the activation of both receptor-linked and voltage-dependent Ca²⁺ channels.[11]

Involvement of the RhoA/Rho-kinase Pathway

Inhibition of the RhoA/ROCK pathway is a significant mechanism for vasodilation. A defective RhoA/Rho-kinase signaling pathway has been linked to vascular hypocontractility and vasodilation.[5] this compound may exert its vasorelaxant effect by inhibiting this pathway, leading to increased MLCP activity and subsequent dephosphorylation of MLC.

Interaction with the Protein Kinase C Pathway

PKC is a complex regulator of VSMC function.[7] While some PKC isoforms contribute to vasoconstriction, the overall effect is multifaceted. It is plausible that liensinine could selectively modulate PKC isoforms to promote vasorelaxation.

Endothelium-Dependent Mechanisms

The endothelium plays a crucial role in regulating vascular tone, primarily through the release of nitric oxide (NO).[8] The vasorelaxant effect of harman was shown to be attenuated by the removal of the endothelium, suggesting an endothelium-dependent mechanism involving NO release.[11] Liensinine may similarly stimulate endothelial nitric oxide synthase (eNOS) to produce NO, which then diffuses to the underlying VSMCs to cause relaxation.

Experimental Protocols for Investigating the Vasorelaxant Effects of this compound

To elucidate the precise mechanisms of action of this compound on vascular smooth muscle, a series of well-defined experiments are required.

Isolated Tissue Bath Assay for Vasorelaxation

This classical pharmacological method is used to evaluate the concentration-response relationship of a compound on contractile tissues.[12]

Objective: To determine the vasorelaxant effect of this compound on isolated arterial rings.

Methodology:

-

Tissue Preparation: Thoracic aortas or mesenteric arteries are dissected from rats or mice. The arteries are cleaned of adhering connective tissue and cut into rings (2-3 mm in length).

-

Mounting: The rings are mounted in an isolated tissue bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

Viability Test: The viability of the arterial rings is tested by inducing a contraction with a vasoconstrictor agent like phenylephrine (B352888) (PE, 10⁻⁶ M) or KCl (60 mM). The presence of a functional endothelium can be confirmed by observing relaxation in response to acetylcholine (B1216132) (ACh, 10⁻⁶ M).

-

Experiment: Once a stable contraction is achieved with a vasoconstrictor, cumulative concentrations of this compound are added to the bath to assess its relaxant effect.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-induced contraction. An IC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) can be calculated.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This experiment aims to determine if this compound affects intracellular calcium levels in VSMCs.

Objective: To measure changes in [Ca²⁺]i in cultured VSMCs in response to this compound.

Methodology:

-

Cell Culture: Primary VSMCs are isolated from rat aortas and cultured.

-

Fluorescent Dye Loading: The cultured VSMCs are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Fluorimetry: The cells are then placed in a fluorimeter, and the fluorescence ratio is measured to determine the intracellular calcium concentration.

-

Experiment: After establishing a baseline [Ca²⁺]i, a vasoconstrictor (e.g., angiotensin II or endothelin-1) is added to induce an increase in [Ca²⁺]i. Subsequently, different concentrations of this compound are added to observe its effect on the elevated [Ca²⁺]i.

Western Blot Analysis of Signaling Proteins

This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the contractile signaling pathways.

Objective: To determine the effect of this compound on the phosphorylation of MLC, and key proteins in the RhoA/ROCK and PKC pathways.

Methodology:

-

Treatment: Cultured VSMCs or isolated arterial tissue are treated with a vasoconstrictor in the presence or absence of this compound for a specific duration.

-

Protein Extraction: The cells or tissues are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: The protein extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-MLC, MLC, p-MYPT1, MYPT1).

-

Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the ratio of phosphorylated to total protein.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathways in Vascular Smooth Muscle Contraction

Caption: Key signaling pathways regulating vascular smooth muscle contraction.

Proposed Experimental Workflow for Investigating this compound

Caption: Experimental workflow to elucidate the vasorelaxant mechanism of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated beneficial effects on the vasculature, including anti-inflammatory and anti-proliferative properties in VSMCs. While its direct vasorelaxant mechanisms are not yet fully elucidated, the available evidence suggests a multifactorial action potentially involving the modulation of intracellular calcium, inhibition of the RhoA/ROCK pathway, and endothelium-dependent NO release.

Future research should focus on conducting the detailed experimental protocols outlined in this guide to provide a comprehensive understanding of its mechanism of action. Specifically, investigating its effects on various ion channels (e.g., L-type Ca²⁺ channels, K⁺ channels) using patch-clamp techniques would be highly valuable. Furthermore, in vivo studies are necessary to confirm its anti-hypertensive effects and to evaluate its therapeutic potential for cardiovascular diseases. A thorough understanding of the molecular targets of this compound will be instrumental in its development as a novel therapeutic agent for vascular disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protein kinase C and endothelial dysfunction in select vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular smooth muscle contractility assays for inflammatory and immunological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Defective RhoA/Rho-kinase signaling contributes to vascular hypocontractility and vasodilation in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Endothelium-dependent vascular smooth muscle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OPUS at UTS: Liensinine prevents vascular inflammation by attenuating inflammatory mediators and modulating vsmc function - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 10. mdpi.com [mdpi.com]

- 11. Vasorelaxant effect of harman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

Liensinine Diperchlorate: A Technical Guide on its Impact on the PI3K-AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a bisbenzylisoquinoline alkaloid derived from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer effects. Its diperchlorate salt, liensinine diperchlorate, is often utilized in research settings. A primary mechanism underpinning its therapeutic potential is the modulation of critical intracellular signaling cascades, with the Phosphoinositide 3-kinase (PI3K)-AKT pathway being a key target. This technical guide provides an in-depth analysis of the impact of this compound on this vital signaling nexus, consolidating quantitative data, detailing experimental methodologies, and visualizing the core interactions.

The PI3K-AKT signaling pathway is a fundamental regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Liensinine has been shown to exert its influence by inhibiting this pathway, often in concert with the induction of reactive oxygen species (ROS), leading to downstream effects such as cell cycle arrest and apoptosis in malignant cells.[1][2][3][4]

Quantitative Data Summary

The inhibitory effect of liensinine on the PI3K-AKT pathway and its downstream consequences have been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: Effect of Liensinine on PI3K-AKT Pathway Protein Expression

| Cell Line | Treatment | Target Protein | Observed Effect | Reference |

| BGC-823 (Gastric Cancer) | Liensinine (40, 60, 80 µM) for 48h | p-PI3K | Significant dose-dependent decrease | [1] |

| SGC-7901 (Gastric Cancer) | Liensinine (40, 60, 80 µM) for 48h | p-PI3K | Significant dose-dependent decrease | [1] |

| BGC-823 (Gastric Cancer) | Liensinine (40, 60, 80 µM) for 48h | p-AKT | Significant dose-dependent decrease | [1] |

| SGC-7901 (Gastric Cancer) | Liensinine (40, 60, 80 µM) for 48h | p-AKT | Significant dose-dependent decrease | [1] |

| LNCaP (Prostate Cancer) | Liensinine (Concentration not specified) | PI3K/AKT pathway | Inactivation, leading to induced apoptosis | [4] |

Note: Quantitative values for protein expression are typically determined via densitometry of Western blot bands, presented as a relative decrease compared to untreated controls.

Table 2: Downstream Cellular Effects of Liensinine Treatment

| Cell Line | Assay | Parameter | Value (Concentration) | Reference |

| BGC-823 (Gastric Cancer) | CCK-8 Assay | IC50 (48h) | 68.3 µM | [1] |

| SGC-7901 (Gastric Cancer) | CCK-8 Assay | IC50 (48h) | 75.1 µM | [1] |

| BGC-823 (Gastric Cancer) | ROS Assay (DCFH-DA) | ROS Level | Dose-dependent increase (40, 60, 80 µM) | [1] |

| SGC-7901 (Gastric Cancer) | ROS Assay (DCFH-DA) | ROS Level | Dose-dependent increase (40, 60, 80 µM) | [1] |

| LNCaP (Prostate Cancer) | Apoptosis Assay | Apoptosis | Enhanced in the presence of PI3K/AKT inhibitors | [4] |

Signaling Pathway and Mechanism of Action

Liensinine inhibits the PI3K-AKT pathway, which is a critical cascade for cell survival and proliferation. The process often begins with the generation of intracellular Reactive Oxygen Species (ROS). This increased oxidative stress leads to the downregulation of phosphorylated (active) forms of both PI3K and its primary downstream effector, AKT. The inactivation of this pathway culminates in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the impact of liensinine on the PI3K-AKT pathway.